4,5-Dicaffeoylquinic acid is a natural product found in Gardenia jasminoides, Farfugium japonicum, and other organisms with data available.
See also: Lonicera japonica flower (part of); Stevia rebaudiuna Leaf (part of).
Isochlorogenic acid b
CAS No.: 14534-61-3
Cat. No.: VC21344665
Molecular Formula: C25H24O12
Molecular Weight: 516.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14534-61-3 |
---|---|
Molecular Formula | C25H24O12 |
Molecular Weight | 516.4 g/mol |
IUPAC Name | (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 |
Standard InChI Key | UFCLZKMFXSILNL-RVXRWRFUSA-N |
Isomeric SMILES | C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |
Canonical SMILES | C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Melting Point | 140 °C |
Chemical Structure and Properties
Chemical Identification
Isochlorogenic acid B, also known as 3,4-dicaffeoylquinic acid, is a quinic acid derivative with two caffeic acid moieties . Its chemical formula is C₂₅H₂₄O₁₂ with a molecular weight of 516.45 g/mol . The compound is officially identified by the CAS number 14534-61-3 . It belongs to the broader family of chlorogenic acids, specifically the dicaffeoylquinic acids (DCQAs), which feature caffeic acid units esterified to a quinic acid core.
The full chemical name according to systematic nomenclature is 3,4-Bis[(3,4-dihydroxy-trans-cinnamoyl)oxy]-1,5-dihydroxy-1-cyclohexanecarboxylic acid . Other commonly used synonyms include 3,4-DICQA and quinic acid 3,4-di-O-caffeate .
Physical and Chemical Properties
Isochlorogenic acid B exhibits specific physical and chemical properties that influence its stability, solubility, and biological activity. The compound presents as an off-white to light yellow solid . The table below summarizes the key physicochemical properties of isochlorogenic acid B:
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₄O₁₂ |
Molecular Weight | 516.45 g/mol |
Melting Point | >117°C (sublimation) |
Boiling Point | 810.8±65.0°C (Predicted) |
Density | 1±0.1 g/cm³ (Predicted) |
Physical Form | Solid |
Color | Off-White to Light Yellow |
LogP | 0.890 (estimated) |
pKa | 3.70±0.50 (Predicted) |
Solubility | Slightly soluble in Methanol |
For optimal preservation, isochlorogenic acid B should be stored sealed in dry conditions and kept in a freezer below -20°C .
Natural Sources and Distribution
Plant Sources
Isochlorogenic acid B occurs naturally in various plant species, particularly those with recognized medicinal properties. The compound has been reported in multiple botanical sources including:
-
Echinacea species (reference substance of a common phytochemical)
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Coffee beans, particularly in low-quality (EK-1) and commercial quality (WIB) Coffea canephora var. robusta from Java and Sumatra Islands, Indonesia
The concentration of isochlorogenic acid B varies significantly among these sources, influenced by factors such as plant variety, growing conditions, harvesting time, and extraction methods.
Biological Activities and Pharmacological Effects
Antioxidant Properties
Isochlorogenic acid B demonstrates remarkable antioxidant capabilities, primarily through DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity . Research indicates that ICAB inhibits oxidative stress by decreasing malondialdehyde (MDA) levels and simultaneously increasing antioxidant enzyme activity . This antioxidant profile contributes significantly to the compound's neuroprotective and cytoprotective effects observed in various experimental models.
Neuroprotective Effects
One of the most promising aspects of isochlorogenic acid B is its neuroprotective activity, particularly against heavy metal-induced neurotoxicity. A recent study demonstrated that ICAB supplementation significantly improved behavioral abnormalities, neuroinflammation, and oxidative stress induced by lead (Pb) exposure in mice .
ICAB attenuated lead-induced anxiety and depression behaviors in mice, as evidenced by decreasing immobility duration in the tail suspension test and increasing crossing number, rearing number, and time spent in the center during open field tests . These improvements in neurobehavioral parameters suggest potential applications in treating or preventing neurodegenerative conditions.
Additionally, 3,4-dicaffeoylquinic acid (ICAB) exerts cytoprotective effects against oxidative damage in bone marrow-derived mesenchymal stem cells (bmMSCs) . It also demonstrates neuroprotective effects against in vitro retinal damage through its antioxidant properties .
Anticancer Properties
Emerging evidence suggests that isochlorogenic acid B possesses anticancer potential. The compound exhibits a dose-dependent inhibitory effect on NCI-H23 (human lung adenocarcinoma) cell lines . Additionally, ICAB exerts apoptosis-mediated cytotoxicity, indicating its potential in cancer treatment strategies . While these findings are promising, further research is needed to fully elucidate the mechanisms and efficacy of isochlorogenic acid B in various cancer types.
Antiviral Properties
Isochlorogenic acid B demonstrates notable antiviral activity, particularly against respiratory syncytial virus (RSV) . As a component of the medicinal herb Youngia japonica, along with 3,5-dicaffeoylquinic acid and luteolin-7-O-glucoside, ICAB contributes to the plant's traditional use in treating respiratory infections . This antiviral property highlights the potential application of isochlorogenic acid B in developing natural remedies for viral respiratory diseases.
Other Biological Activities
In addition to the aforementioned properties, isochlorogenic acid B also exhibits:
Molecular Mechanisms of Action
BDNF Signaling Pathway
The neuroprotective effects of isochlorogenic acid B are mediated primarily through the brain-derived neurotrophic factor (BDNF) signaling pathway . Research indicates that ICAB increases the expression levels of BDNF and enhances the phosphorylation of cAMP-responsive element binding protein (CREB) and phosphoinositide 3-kinases-protein kinase B (PI3K/AKT) .
Simultaneously, ICAB treatment decreases the levels of Toll-like receptor 4 (TLR4), myeloid differentiation factor 88 (MyD88), glycogen synthase kinase-3 beta (GSK-3β), and p38 . These molecular changes collectively contribute to the compound's ability to mitigate neuroinflammation, oxidative stress, and behavioral abnormalities in experimental models.
Antioxidant Mechanisms
The antioxidant effects of isochlorogenic acid B involve both direct scavenging of free radicals and enhancement of endogenous antioxidant defense systems. By decreasing MDA levels (a marker of lipid peroxidation) and increasing antioxidant enzyme activity, ICAB provides comprehensive protection against oxidative damage .
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